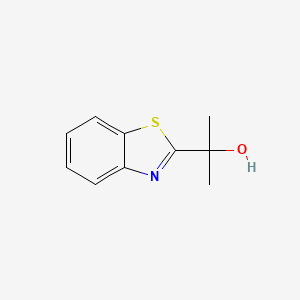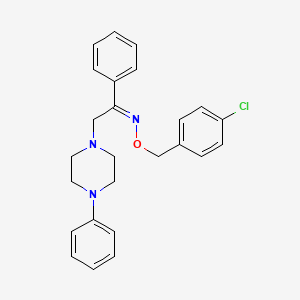![molecular formula C18H24N4O5S B2796829 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-82-5](/img/structure/B2796829.png)
3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isatin 1,2,3-Triazoles as Caspase-3 Inhibitors
Isatin 1,2,3-triazoles, including compounds structurally similar to the specified compound, have been evaluated for their inhibitory effects against caspase-3. This enzyme plays a crucial role in apoptosis, and its inhibition is of interest for therapeutic strategies against diseases where apoptosis is dysregulated. The study identified potent inhibitors demonstrating competitive inhibitory mechanisms, highlighting the relevance of triazole derivatives in biomedical research targeting caspase-3 (Yang Jiang & Trond Vidar Hansen, 2011).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Another study focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. These compounds, including variations that might encompass structural aspects of the specified compound, were shown to possess significant activities against various microorganisms. This research underscores the potential of triazole compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant infections (H. Bektaş et al., 2007).
Synthesis and Pharmacological Evaluation of Triazole Derivatives
Further research into 1,2,4-triazole derivatives has led to the synthesis and pharmacological evaluation of compounds with potential anticancer, antimicrobial, and other bioactivities. These studies provide insight into the versatile applications of triazole derivatives in medicinal chemistry, suggesting the broad utility of compounds within this class for various therapeutic and research purposes (M. Suresh, P. Lavanya, & C. Rao, 2016).
Enzyme Inhibition by Triazole-Containing Sulfonamides
The synthesis and biological evaluation of sulfonamides incorporating the 1,4-benzodioxane moiety, similar to the core structure of the specified compound, revealed their potential as enzyme inhibitors. These compounds have been tested against various enzymes, showing good inhibitory activities which could be relevant for therapeutic applications targeting enzymatic pathways (M. Irshad et al., 2016).
Zukünftige Richtungen
: Jayaraman Jayabharathi, Ramaiyan Ramya, Venugopal Thanikachalam, and Pavadai Nethaji. “Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices.” RSC Advances, 2018, 8, 29031. Read more : Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides (5a – 5m). Chemistry of Natural Compounds, 2017, 53(3), 476–480. Read more : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine. Chinese Journal of Organic Chemistry, 2010, 30(1), 101–104. Read more
Wirkmechanismus
Target of Action
The primary target of this compound is the urease enzyme . Urease is a crucial enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in the nitrogen cycle in organisms and the environment.
Mode of Action
The compound exhibits urease inhibitory activity . It binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the breakdown of urea. This inhibitory action can disrupt the normal functioning of organisms that rely on urease for their nitrogen metabolism.
Eigenschaften
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-4-ethyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-2-22-17(19-20-18(22)23)10-13-4-3-7-21(12-13)28(24,25)14-5-6-15-16(11-14)27-9-8-26-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVSNYOZXMUNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)CC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

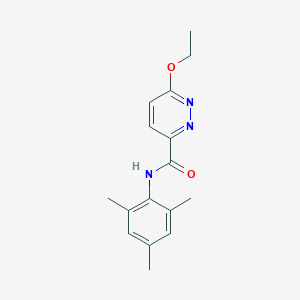
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)
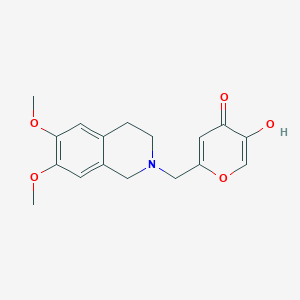

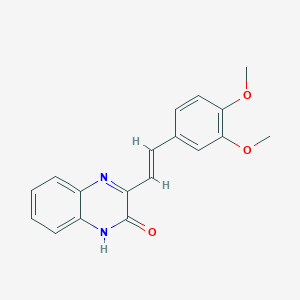

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)
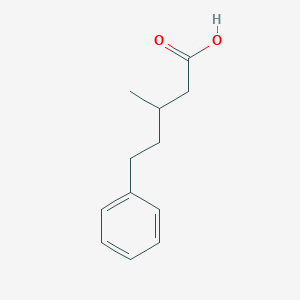
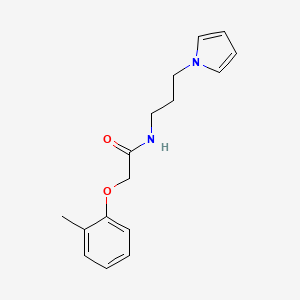
![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)


